molecular formula C5H12ClNO B1286721 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride CAS No. 753023-56-2

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

Cat. No. B1286721
CAS RN: 753023-56-2
M. Wt: 137.61 g/mol
InChI Key: ZDXCGSRAZSWQJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds is a topic of interest due to the unique reactivity conferred by the strained cyclopropane ring. Paper describes the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to produce 2,4-cyclopentadien-1-ols. This reaction involves the ring-opening of aminocyclopropene intermediates, which could be relevant to the synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride. Paper outlines a stereocontrolled approach to synthesize 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which shares structural similarities with the compound of interest. The synthesis involves a 1,3-dipolar cycloaddition followed by reduction, suggesting potential synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of compounds containing aminocyclopropyl groups is influenced by the inherent strain of the three-membered cyclopropane ring. This strain can affect the reactivity and stability of the compounds. The stereochemistry of such compounds is also crucial, as demonstrated in paper , where stereocontrolled synthesis is employed to obtain specific enantiomers of 2-(2-aminoalkyl)-1-hydroxycyclopropanes.

Chemical Reactions Analysis

The reactivity of aminocyclopropyl-containing compounds is often dictated by the strain in the cyclopropane ring and the presence of functional groups. Paper discusses alkyl 2-chloro-2-cyclopropylideneacetates, which are highly reactive and versatile building blocks due to the combination of small rings with multiple bonds and functional groups. These compounds exhibit multiple reactivity, which could be extrapolated to the chemical reactions of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of related compounds can provide insights. The presence of amino and hydroxyl groups in the compound suggests potential for hydrogen bonding, which would affect its solubility and boiling point. The cyclopropane ring could confer increased reactivity compared to non-strained systems, as seen in the compounds discussed in papers and .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is a chemical of interest in the synthesis and study of various chemical compounds. It is involved in processes such as:

  • Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, which are generated in situ from arylhydrazine hydrochlorides and ketones, leads to the formation of tryptamine derivatives. The use of derivatives like (2-arylcyclopropyl)ethanones in reactions with model phenylhydrazine hydrochlorides produces branched tryptamines. This process is effective in synthesizing enantiomerically pure tryptamine derivatives, such as (S)-α-phenyltryptamine, with an enantiomeric excess over 99% (Salikov et al., 2017).

  • Formation of Aminocyclitols : 2-Azidocyclooct-3-en-1-ol, a key compound, is used in the synthesis of eight-membered ring aminocyclitols. The double bond in this compound is subjected to an epoxidation reaction for further functionalization, leading to the synthesis of compounds like 2-amino-4-chlorocyclooctanediol as a single isomer in high yield (Karavaizoglu & Salamci, 2020).

  • Synthesis of Protic Hydroxylic Ionic Liquids : The compound 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, which contains two types of nitrogenous centers and variable basicity, was synthesized by reacting butyl glycidyl ether with 1-(3-aminopropyl)imidazole. The resulting hydroxylic ionic liquids exhibit low glass transition temperatures and high conductivity under anhydrous conditions, showcasing their potential in various applications (Shevchenko et al., 2017).

  • Stereocontrolled Synthesis of Cyclopropane Derivatives : A range of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes were prepared through a stepwise procedure involving 1,3-dipolar cycloaddition and reduction. This process highlights the versatility of cyclopropane-based compounds in chemical synthesis (Baird et al., 2001).

  • Enantioenriched Trans-1,2-Amino Alcohols Synthesis : A highly enantioselective addition of phenyl carbamate to meso-epoxides has been developed to efficiently generate protected trans-1,2-amino alcohols. This transformation, promoted by an oligomeric (salen)Co-OTf catalyst, has been used to prepare useful 2-aminocycloalkanol hydrochlorides in enantiopure form from commercially available starting materials (Birrell & Jacobsen, 2013).

properties

IUPAC Name

2-(1-aminocyclopropyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5(1-2-5)3-4-7;/h7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXCGSRAZSWQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

753023-56-2
Record name 2-(1-aminocyclopropyl)ethan-1-ol hydrochloride
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